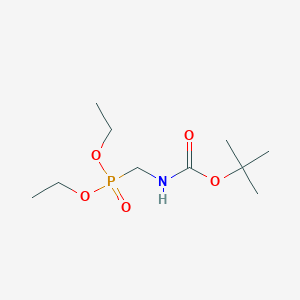
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Vue d'ensemble
Description
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as ABPP and has a molecular formula of C12H8BrN3O. ABPP is a pyridazine derivative that contains both an amino group and a bromine atom. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of ABPP involves the covalent modification of target proteins. The compound contains a reactive carbonyl group that reacts with the nucleophilic amino acids on the target protein. This covalent modification can result in the inhibition or activation of the target protein, depending on the location of the modification.
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects. The compound has been demonstrated to inhibit cGAS activity, which can result in the suppression of the immune response. ABPP has also been shown to selectively label proteins that interact with a specific protein of interest, which can aid in the study of protein-protein interactions. Additionally, ABPP has been shown to have potential applications in drug discovery, where it can be used to identify novel targets for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
ABPP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. ABPP is also highly selective and can be used to label specific proteins of interest. However, the covalent modification of target proteins can result in the inhibition or activation of the target protein, which can complicate the interpretation of results. Additionally, ABPP may have off-target effects, which can lead to false-positive results.
Orientations Futures
There are several future directions for the study of ABPP. One potential application is the use of ABPP in the study of protein-protein interactions in disease states. ABPP could be used to identify proteins that interact with disease-associated proteins, which could lead to the development of novel therapeutics. Additionally, ABPP could be used in the study of enzyme activity in disease states, which could aid in the development of new drugs. Finally, the synthesis of novel ABPP derivatives could lead to the development of more potent and selective compounds for use in scientific research.
Applications De Recherche Scientifique
ABPP has been used in various scientific research applications, including drug discovery, proteomics, and enzyme activity studies. The compound is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the immune response. ABPP has also been used in the study of protein-protein interactions, where it has been shown to selectively label proteins that interact with a specific protein of interest.
Propriétés
IUPAC Name |
5-amino-4-bromo-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(12)10(15)14-13-9(7)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRWYOZPCDLKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)





![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)


